

Application Notes and Protocols for TCO-PEG6-NHS Ester in PROTAC Development

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Compound of Interest

Compound Name: TCO-PEG6-NHS ester

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Introduction to TCO-PEG6-NHS Ester in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4]

The **TCO-PEG6-NHS ester** is a versatile, heterobifunctional linker that offers a modular and efficient approach to PROTAC synthesis. It incorporates three key functional elements:

- N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group readily forms stable amide bonds with primary amines, such as those found on lysine residues of an E3 ligase ligand or a POI ligand.[5]

- Polyethylene Glycol (PEG) Spacer (PEG6): The six-unit PEG chain is a hydrophilic spacer that enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC. Its flexibility is crucial for optimizing the orientation of the two ligands to facilitate the formation of a stable and productive ternary complex.
- Trans-cyclooctene (TCO): This strained alkene is a highly reactive dienophile that participates in a rapid and highly specific bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) "click" reaction with a tetrazine-functionalized counterpart. This reaction is exceptionally fast and proceeds under mild, biocompatible conditions, making it ideal for the final ligation step in PROTAC synthesis.

The use of **TCO-PEG6-NHS ester** in a "click chemistry" approach allows for a modular and convergent synthesis strategy. Researchers can independently synthesize or procure an amine-containing ligand (for either the POI or E3 ligase) and a tetrazine-functionalized version of the other ligand. The **TCO-PEG6-NHS ester** can then be used to first conjugate the amine-containing ligand, followed by a highly efficient click reaction with the tetrazine-functionalized ligand to yield the final PROTAC. This modularity greatly facilitates the rapid generation of PROTAC libraries with varying linker lengths, attachment points, and ligand combinations for optimization studies.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize key quantitative data for **TCO-PEG6-NHS ester** and representative PROTACs synthesized using PEG linkers.

Property	Value	Reference(s)
Molecular Formula	C ₂₈ H ₄₆ N ₂ O ₁₂	
Molecular Weight	602.68 g/mol	
Purity	>96%	
Solubility	Soluble in DMSO, DMF	
Storage Conditions	-20°C	
Reactive Groups	NHS Ester (amine-reactive), TCO (tetrazine-reactive)	

PROTAC Target	Linker Type	DC ₅₀ (nM)	D _{max} (%)	Cell Line	Reference(s)
BTK	PEG-based	<10	>90	RAMOS	
EGFR (mutant)	Acyl/PEG-like	10.2	>80	H1975-TM	
BRD4	PEG-based	~5	>90	HeLa	

Note: DC₅₀ and D_{max} values are highly dependent on the specific ligands, linker attachment points, and cell line used. The data presented here are representative examples.

Experimental Protocols

Protocol 1: Synthesis of an Amine-Ligand-TCO-PEG6 Conjugate

This protocol describes the conjugation of **TCO-PEG6-NHS ester** to a ligand (either for the POI or E3 ligase) containing a primary amine.

Materials:

- Amine-containing ligand (e.g., pomalidomide derivative for CRBN)

- **TCO-PEG6-NHS ester**
- Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
- Tertiary amine base (e.g., Diisopropylethylamine (DIPEA))
- Reaction vessel
- Stirring apparatus
- Analytical and preparative High-Performance Liquid Chromatography (HPLC)
- Liquid Chromatography-Mass Spectrometry (LC-MS)
- Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

- **Preparation:** Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
- **Dissolution:** Dissolve the amine-containing ligand (1.0 equivalent) in the chosen anhydrous solvent.
- **Addition of Base:** Add DIPEA (2.0-3.0 equivalents) to the solution to act as a proton scavenger.
- **Addition of Linker:** In a separate vial, dissolve **TCO-PEG6-NHS ester** (1.1-1.5 equivalents) in the same anhydrous solvent and add it dropwise to the ligand solution.
- **Reaction:** Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS by observing the consumption of the starting materials and the appearance of the desired product mass.
- **Quenching:** Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water.

- Purification: Purify the crude product by preparative HPLC to obtain the amine-ligand-TCO-PEG6 conjugate.
- Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Protocol 2: Synthesis of the Final PROTAC via iEDDA Click Chemistry

This protocol outlines the final step of ligating the TCO-functionalized ligand from Protocol 1 with a tetrazine-functionalized ligand.

Materials:

- Amine-ligand-TCO-PEG6 conjugate (from Protocol 1)
- Tetrazine-functionalized ligand (e.g., a tetrazine-modified inhibitor of the POI)
- Anhydrous, amine-free solvent (e.g., DMSO or DMF)
- Reaction vessel
- Stirring apparatus
- Analytical and preparative HPLC
- LC-MS
- NMR spectrometer

Procedure:

- Preparation: Ensure all glassware is dry.
- Dissolution: Dissolve the tetrazine-functionalized ligand (1.0 equivalent) in the chosen anhydrous solvent.

- Addition of TCO-conjugate: Add the amine-ligand-TCO-PEG6 conjugate (1.0-1.2 equivalents) to the solution.
- Reaction: Stir the reaction mixture at room temperature. The iEDDA reaction is typically very fast and can be complete within 1-4 hours. Monitor the reaction progress by LC-MS.
- Purification: Once the reaction is complete, purify the final PROTAC by preparative HPLC.
- Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol describes a standard method to assess the efficacy of the newly synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

- Synthesized PROTAC
- Cell line expressing the POI
- Cell culture reagents
- Lysis buffer
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against the POI
- Primary antibody against a loading control (e.g., GAPDH, β -actin)

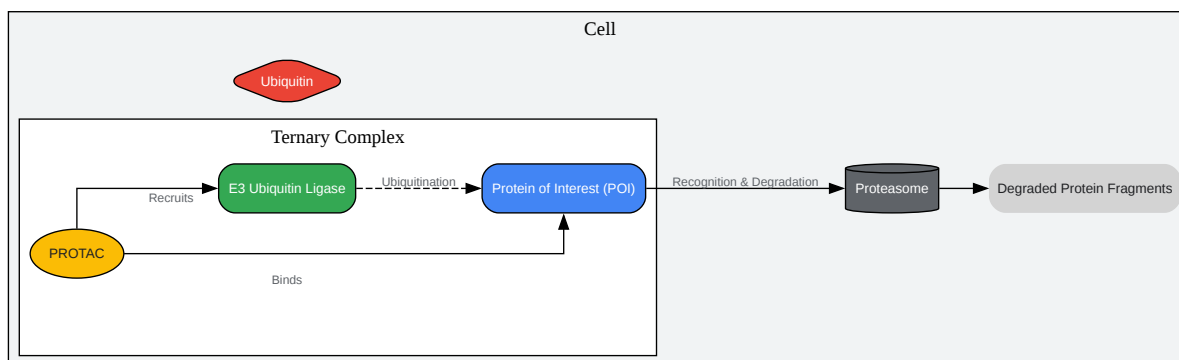
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Cell Seeding and Treatment:** Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 μ M) and a vehicle control (e.g., DMSO) for a defined period (typically 18-24 hours).
- **Cell Lysis and Protein Quantification:** Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Western Blotting:** Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a membrane.
- **Immunoblotting:** Block the membrane and then incubate with the primary antibody for the POI, followed by incubation with the HRP-conjugated secondary antibody.
- **Signal Detection:** Apply the chemiluminescent substrate and capture the signal using an imaging system.
- **Data Analysis:** Quantify the band intensities for the POI and the loading control. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC_{50} (the concentration at which 50% of the protein is degraded) and D_{max} (the maximum degradation observed).

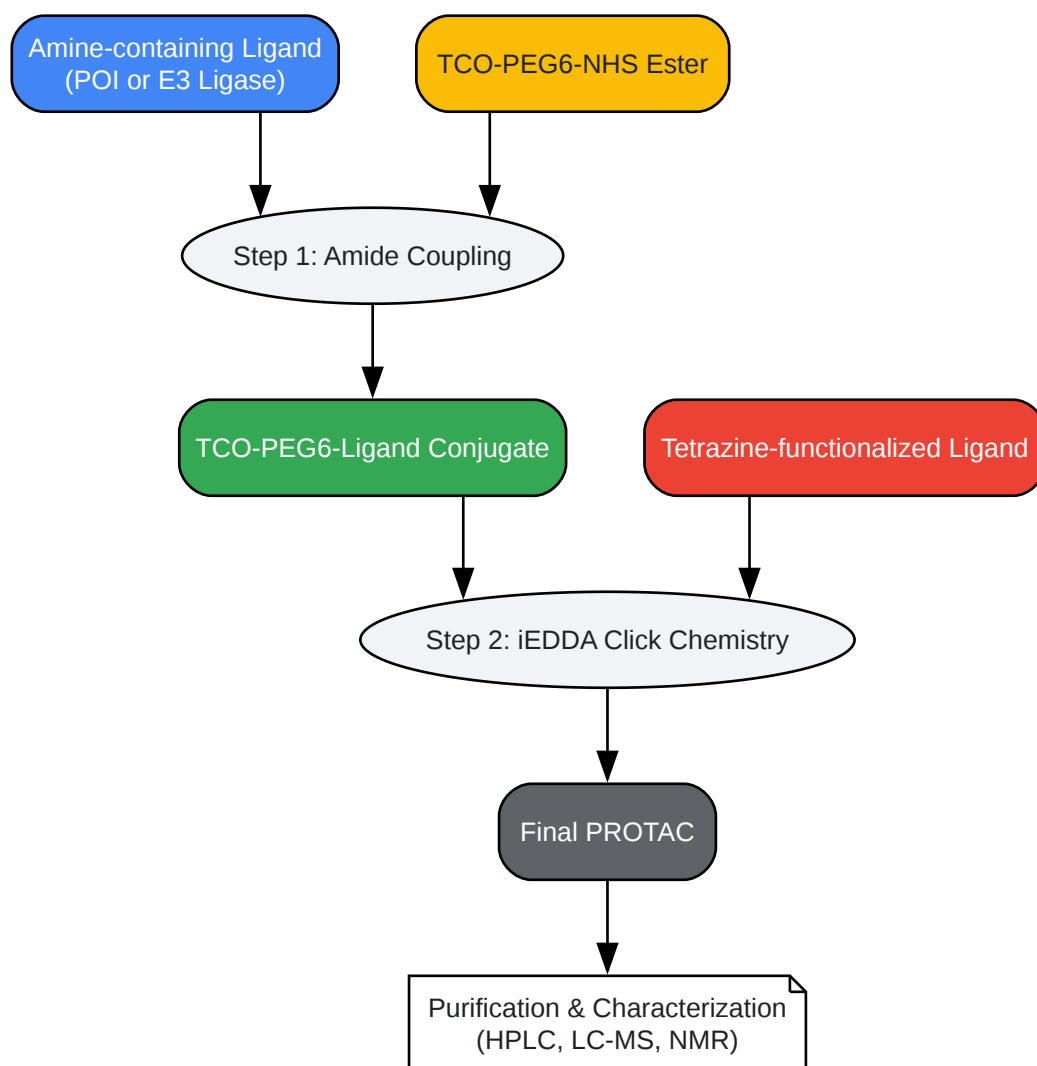
Visualizations

Signaling Pathways and Experimental Workflows



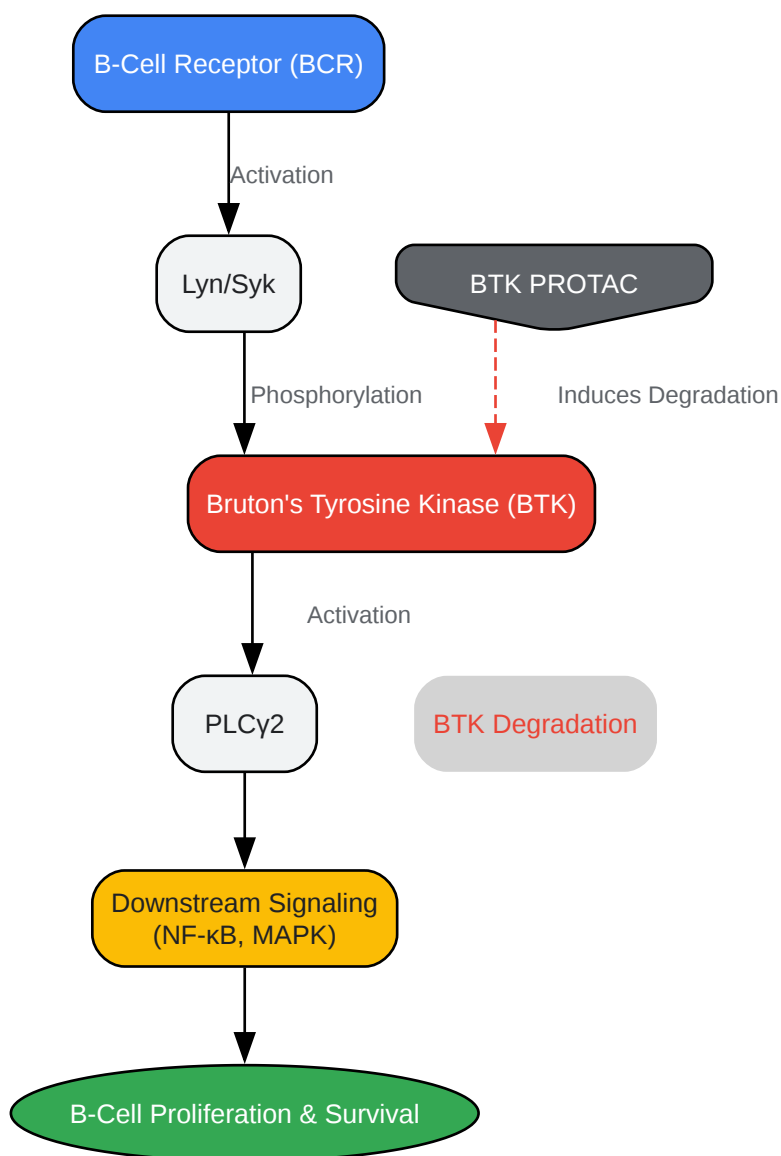
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Caption: Mechanism of PROTAC-mediated protein degradation.



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Caption: Modular synthesis of a PROTAC using **TCO-PEG6-NHS ester**.



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